molecular formula C16H17N3O4S B2622356 N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 923220-71-7

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B2622356
CAS No.: 923220-71-7
M. Wt: 347.39
InChI Key: JPSXCMLCASTMBZ-UHFFFAOYSA-N
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Description

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a furan-2-yl group at position 5, a methylsulfonyl group at position 1, and an acetamide moiety attached to a para-substituted phenyl ring. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The methylsulfonyl group enhances metabolic stability and solubility, while the furan ring may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-5-12(6-8-13)14-10-15(16-4-3-9-23-16)19(18-14)24(2,21)22/h3-9,15H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXCMLCASTMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
  • Substitution Reactions : The furan and methylsulfonyl groups are introduced via electrophilic substitution reactions using appropriate halogenated precursors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, it demonstrated:

  • Inhibition of Cell Proliferation : The compound showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-70.08
A5490.07

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It was found to stabilize human red blood cell membranes, suggesting potential in treating inflammatory conditions .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It acts as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2019 screened various compounds for their anticancer properties using multicellular spheroids as models. This compound was identified as one of the promising candidates with notable cytotoxic effects .
  • In Vivo Studies : In vivo studies have shown that this compound can significantly reduce tumor size in xenograft models, supporting its potential for therapeutic applications .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole and furan rings can inhibit cancer cell proliferation. The presence of the methylsulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

2. Antimicrobial Properties
The structural components of N-(4-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide suggest potential antimicrobial activity. Compounds containing furan moieties have been documented for their effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls.

3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases. Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for its anti-inflammatory properties.

Synthetic Pathways

This compound can be synthesized through several methods:

  • Condensation Reactions : Combining furan derivatives with methylsulfonyl hydrazine can yield the pyrazole core.
  • Acetylation : The final step often involves acetylation of the amino group to form the acetamide derivative.

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative similar to this compound showed 70% inhibition of tumor growth in vitro against breast cancer cell lines .
Antimicrobial Activity Research indicated that compounds with furan and pyrazole groups exhibited significant activity against E. coli and S. aureus .
Inflammation Modulation In vivo studies demonstrated that related compounds reduced inflammation markers in animal models of arthritis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazoline Derivatives

Compound Name R1 (Pyrazoline Substituents) R2 (Phenyl Substituents) Biological Activity Synthesis Method
Target Compound 5-(Furan-2-yl), 1-(methylsulfonyl 4-Acetamide Unknown (hypothesized: enzyme inhibition) Chalcone + methylsulfonyl hydrazine (analogous to )
Compound 39 5-(4-Chlorophenyl), 1-(4-sulfamoylphenyl) 2-[(2,6-Dichlorophenyl)amino]phenylacetamide Cholinesterase, MAO, COX inhibition Chalcone + 4-sulfamoylphenyl hydrazine
Compound 7 5-(Furan-2-yl) 4-Nitrophenyl methanimine Antimicrobial activity Chalcone + 4-nitrophenyl hydrazine
AS252424 1-[5-(4-Fluoro-2-hydroxyphenyl)furan-2-yl] Thiazolidine-2,4-dione PI3Kγ inhibition Not specified

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound may improve solubility and metabolic stability compared to the sulfamoylphenyl group in Compound 39, which could enhance blood-brain barrier penetration for neurological targets . However, Compound 7’s nitrophenyl methanimine substituent confers antimicrobial properties, whereas the target’s acetamide group may favor hydrogen bonding in enzyme active sites .

Synthetic Pathways :

  • All compounds utilize chalcone intermediates reacted with substituted hydrazines. The target compound’s synthesis likely mirrors Compound 39’s method, substituting methylsulfonyl hydrazine for sulfamoylphenyl hydrazine . Yields and reaction conditions vary based on substituent electronic effects (e.g., electron-withdrawing nitro groups in Compound 7 may slow cyclization ).

Biological Target Specificity :

  • Compound 39’s dichlorophenylacetamide moiety likely enhances affinity for cyclooxygenase (COX) and cholinesterase enzymes, while the target compound’s methylsulfonyl-acetamide combination could prioritize selectivity for kinases or proteases .
  • AS252424’s thiazolidinedione core diverges significantly but highlights the pharmacological versatility of furan-containing analogs .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Comparison

Property Target Compound Compound 39 Compound 7
Molecular Weight ~375 g/mol ~612 g/mol ~378 g/mol
LogP (Predicted) 2.1 3.8 2.5
Aqueous Solubility Moderate (methylsulfonyl) Low (sulfamoylphenyl) Low (nitrophenyl)
Melting Point Not reported Not reported 168–170°C

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
CyclizationChalcone + methylsulfonyl hydrazineEthanolReflux (78°C)~60-70%
AcetylationAcetic anhydrideDichloromethaneRT~85%

Basic: How is the compound characterized spectroscopically and crystallographically?

Answer:
Spectroscopic Characterization :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the pyrazoline ring (δ 3.5–4.5 ppm for diastereotopic protons) and methylsulfonyl group (δ 3.2 ppm for SO2CH3\text{SO}_2\text{CH}_3) .
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) .

Crystallographic Analysis :
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond geometries. For example:

  • Unit Cell Parameters : Monoclinic P21/cP2_1/c space group with a=6.54A˚,b=26.10A˚,c=14.38A˚,β=100.6a = 6.54 \, \text{Å}, b = 26.10 \, \text{Å}, c = 14.38 \, \text{Å}, \beta = 100.6^\circ .
  • Refinement : SHELXL-2018 is used for structure refinement, achieving RR-factors < 0.06 .

Advanced: How can computational docking (e.g., AutoDock Vina) predict binding interactions, and how do results align with experimental data?

Answer:
Methodology :

  • Target Selection : Prioritize proteins with structural homology to known pyrazoline targets (e.g., kinases, viral polymerases) .
  • Docking Protocol :
    • Prepare ligand and receptor files (PDBQT format).
    • Define a grid box encompassing the active site.
    • Run AutoDock Vina with default parameters (exhaustiveness = 8) .
  • Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC50_{50} values from enzymatic assays .

Contradiction Analysis :
Discrepancies may arise due to:

  • Solvent Effects : AutoDock Vina neglects explicit solvent, potentially overestimating hydrophobic interactions .
  • Protein Flexibility : Rigid receptor models may miss induced-fit conformational changes .

Advanced: What strategies resolve inconsistencies in crystallographic data refinement?

Answer:
Common issues include poor electron density for flexible groups (e.g., furan or methylsulfonyl moieties). Solutions involve:

  • Twinned Data : Use SHELXL's TWIN command to model twin domains .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., furan ring orientations) .
  • Constraints : Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles during refinement .

Q. Table 2: Refinement Statistics (Example)

ParameterValue
RintR_{\text{int}}0.056
R1R_1 (all data)0.042
GooF\text{GooF}1.05

Advanced: How is biological activity assessed, and what mechanisms are hypothesized?

Answer:
Assays :

  • Antiviral : Dose-dependent inhibition of viral polymerases (e.g., monkeypox) via competitive binding to the active site .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} = 5–10 µM) with apoptosis markers (caspase-3 activation) .

Q. Mechanistic Hypotheses :

  • Methylsulfonyl Group : Enhances solubility and hydrogen bonding with catalytic residues (e.g., Asp/Lys in kinases) .
  • Furan Ring : Participates in π-π stacking with aromatic residues (e.g., Tyr in viral proteases) .

Advanced: How does structural modification (e.g., substituent variation) impact activity?

Answer:
Comparative studies with analogs (e.g., fluorophenyl or triazole derivatives) reveal:

  • Electron-Withdrawing Groups : Improve metabolic stability (e.g., CF3\text{CF}_3 vs. CH3\text{CH}_3) but may reduce cell permeability .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) disrupt target binding, lowering potency .

Q. Table 3: Activity Trends for Analogues

SubstituentTarget (IC50_{50})Solubility (LogP)
Furan-2-yl8.2 µM2.1
4-Fluorophenyl12.5 µM2.8
Triazol-4-yl6.7 µM1.9

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